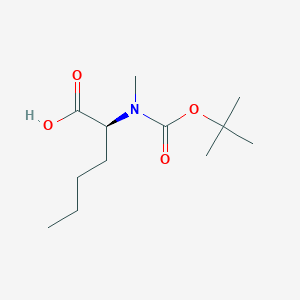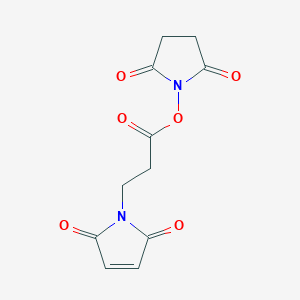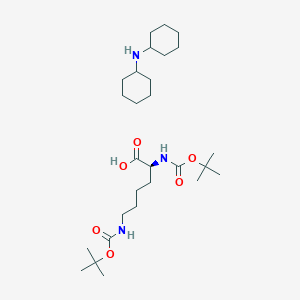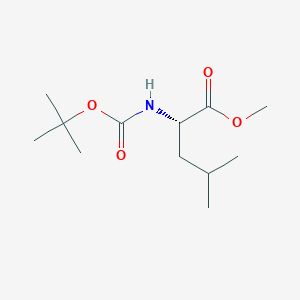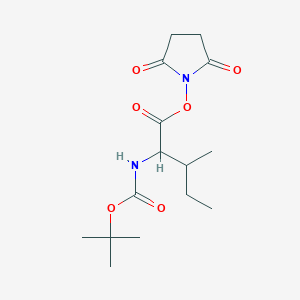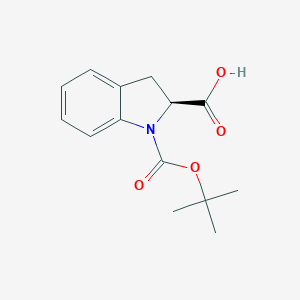
(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
説明
“®-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid” is a derivative of amino acids that is protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . This compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Synthesis Analysis
The synthesis of this compound involves the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Chemical Reactions Analysis
The Boc-protected amino acids are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
科学的研究の応用
Synthesis of Renin Inhibitors
A study by Thaisrivongs et al. (1987) described a highly stereoselective synthesis of a related compound useful as an intermediate for the preparation of renin inhibitory peptides. These peptides, containing a specific dipeptide isostere, were potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).
Precursor for Trans-4-Methylproline
Nevalainen and Koskinen (2001) synthesized and hydrogenated a compound closely related to (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid. This process yielded a precursor for trans-4-methylproline, demonstrating its utility in synthesizing complex amino acids (Nevalainen & Koskinen, 2001).
Synthesis of γ‐Fluorinated α‐Amino Acids
Laue et al. (2000) utilized a similar compound in the stereoselective synthesis of γ‐fluorinated α‐amino acids. This involved diastereoselective alkylation at low temperatures, demonstrating the compound's role in synthesizing fluorinated amino acids (Laue et al., 2000).
Synthesis of Optically Active γ,δ-Unsaturated α-Amino Acids
Sugiyama et al. (2013) reported the synthesis of δ,γ-unsaturated amino acids using a compound structurally related to (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid. This study highlights its application in creating amino acids with specific optical and structural properties (Sugiyama et al., 2013).
Stereoselective Synthesis of Amino Acids
Giordano et al. (1999) conducted a stereoselective synthesis of four diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid, demonstrating the utility of related compounds in synthesizing specific diastereomers of amino acids (Giordano et al., 1999).
特性
IUPAC Name |
(3R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(6-9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXMZCJCTUATDM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375829 | |
| Record name | Boc-L-beta-homovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid | |
CAS RN |
183990-64-9 | |
| Record name | Boc-L-beta-homovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-beta-homovaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




